Piperazine-2,6-dione hydrochloride

描述

Structural Classification and General Overview of the Piperazine-2,6-dione (B107378) Moiety

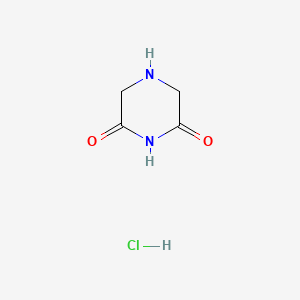

The piperazine-2,6-dione core is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 and two carbonyl groups at positions 2 and 6. nih.govnih.gov This structure is a type of diketopiperazine. The presence of both amide and amine functionalities within the same ring system imparts a unique chemical character to the molecule. The piperazine (B1678402) ring is a well-known scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. nih.govresearchgate.netijrrjournal.com

The hydrochloride salt form, Piperazine-2,6-dione hydrochloride, enhances the compound's stability and solubility in certain solvents, which can be advantageous for its use in chemical reactions. chemscene.com The fundamental properties of Piperazine-2,6-dione and its hydrochloride salt are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₆N₂O₂ (Piperazine-2,6-dione) nih.govsigmaaldrich.com |

| Molecular Weight | 114.10 g/mol (Piperazine-2,6-dione) nih.govsigmaaldrich.com |

| Molecular Formula | C₄H₇ClN₂O₂ (this compound) chemscene.comnih.gov |

| Molecular Weight | 150.56 g/mol (this compound) chemscene.com |

| IUPAC Name | piperazine-2,6-dione nih.gov |

| CAS Number | 4774-22-5 (Piperazine-2,6-dione) sigmaaldrich.com |

| CAS Number | 35975-30-5 (this compound) chemscene.com |

| Physical Form | Solid sigmaaldrich.com |

Academic Significance of this compound as a Synthetic Building Block

The academic significance of this compound lies in its versatility as a synthetic intermediate. Its bifunctional nature, possessing two reactive nitrogen atoms, allows for a variety of chemical transformations. Researchers have utilized this compound as a starting material for the construction of more elaborate molecular architectures.

An efficient, large-scale synthesis of piperazine-2,6-dione has been developed, highlighting its practical utility. researchgate.net This procedure often involves the use of inexpensive starting materials and offers satisfactory yields without the need for complex purification techniques like chromatography. researchgate.net Furthermore, this synthetic route can be adapted to produce 1-substituted piperazine-2,6-dione hydrobromides. researchgate.net

The reactivity of the piperazine-2,6-dione scaffold allows for the introduction of various substituents onto the ring, leading to a diverse library of derivatives. These derivatives are of great interest in medicinal chemistry and drug discovery, as modifications to the core structure can lead to compounds with a wide range of biological activities. nih.govnih.gov For instance, piperazine derivatives are being investigated for their potential as antipsychotics. nih.gov The synthesis of novel piperazine-containing dihydrofuran compounds has also been achieved through radical additions and cyclizations. nih.gov

The piperazine moiety itself is a privileged structure in drug development, and the dione (B5365651) functionality provides a handle for further chemical elaboration. nih.gov The synthesis of various piperazine derivatives has been a subject of extensive research, with numerous methods developed for their preparation. organic-chemistry.orgacs.orgnih.gov These methods include palladium-catalyzed cyclizations and visible-light-promoted reactions, demonstrating the ongoing innovation in this area of organic chemistry. organic-chemistry.org

The utility of piperazine-2,6-dione was demonstrated in the synthesis of a novel analogue of dexrazoxane, a drug used to prevent cardiotoxicity induced by certain cancer therapies. researchgate.net This underscores the practical importance of this compound in the development of new therapeutic agents. The ability to functionalize the piperazine ring at different positions is crucial for tuning the properties of the resulting molecules. acs.org

Structure

3D Structure of Parent

属性

IUPAC Name |

piperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.ClH/c7-3-1-5-2-4(8)6-3;/h5H,1-2H2,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRECVFCPUGFXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499733 | |

| Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-30-5 | |

| Record name | Piperazine-2,6-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Piperazine 2,6 Dione Hydrochloride

Established Synthetic Routes for 3-Aminopiperidine-2,6-dione (B110489) Hydrochloride

A key intermediate in the synthesis of various pharmaceutical agents, 3-aminopiperidine-2,6-dione hydrochloride, can be prepared through reliable and scalable methods.

Cyclization Approaches Utilizing L-Glutamine as a Precursor

A common and economically viable approach to synthesizing 3-aminopiperidine-2,6-dione hydrochloride involves the use of L-glutamine as the starting material. google.com This method typically involves a three-step process: protection of the amino group, cyclization, and deprotection with salt formation. google.com

The synthesis commences with the protection of the amino group of L-glutamine, often using a tert-butyloxycarbonyl (Boc) group in an alkaline medium to yield N-tert-butyloxycarbonyl-L-glutamine. google.com The subsequent cyclization of the protected glutamine is achieved under anhydrous conditions using a coupling agent like N,N'-carbonyldiimidazole, catalyzed by 4-dimethylaminopyridine, to form N-tert-butyloxycarbonyl-3-amino-2,6-piperidinedione. google.com The final step involves the deprotection of the Boc group in an acidic medium, followed by the formation of the hydrochloride salt to yield the target compound, 3-aminopiperidine-2,6-dione hydrochloride. google.com

Biocatalytic approaches have also been explored, where the enzyme IdgS, involved in the biosynthesis of the microbial blue pigment indigoidine, has been shown to cyclize L-glutamine to (S)-3-aminopiperidine-2,6-dione. researchgate.net

Development of Novel and Stereoselective Synthetic Strategies for Piperazine-2,6-dione (B107378) Core Analogues

The demand for structurally diverse piperazine-2,6-dione analogues has driven the development of innovative and stereoselective synthetic methods.

Multicomponent Reaction-Based Approaches (e.g., Ugi-Type Sequences)

Multicomponent reactions (MCRs), particularly the Ugi reaction, have emerged as powerful tools for the synthesis of piperazine-2,6-dione derivatives. nih.govacs.orgnih.gov The Ugi four-component reaction (U-4CR) or five-center, four-component reaction (U-5C-4CR) allows for the rapid assembly of complex molecules from simple starting materials in a single step. acs.orgnih.gov

These reactions typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. By carefully choosing the components, a linear peptide-like intermediate is formed, which can then undergo a subsequent cyclization to form the piperazine-2,6-dione ring. mdpi.comorganic-chemistry.org For example, a U-4CR between an amine, an aldehyde, chloroacetic acid, and an isocyanide can produce an intermediate that cyclizes upon treatment with a base to yield the desired diketopiperazine. organic-chemistry.org A notable advantage of MCRs is the ability to introduce a wide range of substituents into the piperazine-2,6-dione core by simply varying the starting components. researchgate.net

Diastereoselective Synthesis of Substituted Piperazine-2,6-diones

Controlling the stereochemistry of substituted piperazine-2,6-diones is crucial for their biological activity. Several diastereoselective synthetic strategies have been developed to address this challenge.

One approach involves a palladium-catalyzed intramolecular hydroamination reaction. nih.gov This method allows for the modular synthesis of 2,6-disubstituted piperazines with high diastereoselectivity, typically yielding the trans isomer. nih.gov Another strategy utilizes a one-pot Ugi/nucleophilic substitution/N-acylation sequence, which has been shown to produce pyrrolopiperazine-2,6-diones with complete diastereoselectivity. nih.govacs.org This method is particularly advantageous as it allows for the introduction of various substituents and the creation of a new stereocenter at the bridgehead carbon. researchgate.net The stereochemical outcome of these reactions can often be predicted and controlled by the choice of reactants and reaction conditions. nih.govacs.org For instance, in some Ugi-based syntheses, the initial low diastereoselectivity of the Ugi adduct can be overcome in a subsequent stereoselective cyclization step. nih.govacs.org

Preparation of Functionalized Piperazine-2,6-dione Derivatives through Advanced Routes

Advanced synthetic routes have been developed to prepare functionalized piperazine-2,6-dione derivatives with diverse substitution patterns. These methods often involve the use of modern catalytic systems and innovative reaction sequences.

For instance, iridium-catalyzed reactions have been employed for the regio- and diastereoselective synthesis of C-substituted piperazines from imines. nih.gov This method provides a straightforward and scalable route to previously unreported diastereomers. nih.gov Another advanced strategy involves the ring-opening of cyclic sulfamidates with propargylic sulfonamides, followed by a gold-catalyzed cyclization to yield tetrahydropyrazines. organic-chemistry.org These intermediates can then be further elaborated to access a variety of piperazine (B1678402) scaffolds. organic-chemistry.org

Advanced Characterization and Structural Analysis of Piperazine 2,6 Dione Hydrochloride Systems

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the comprehensive characterization of piperazine-2,6-dione (B107378) hydrochloride. These methods offer detailed information about the compound's atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of piperazine-2,6-dione hydrochloride in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment of this compound. The chemical shifts (δ) observed in the spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of piperazine-2,6-dione, the protons on the methylene (B1212753) groups of the piperazine (B1678402) ring typically appear as a singlet. For the related compound piperazine dihydrochloride (B599025) in D₂O, this singlet is observed at approximately 3.59 ppm. This downfield shift compared to neutral piperazine (δ 2.74 ppm) is due to the deshielding effect of the protonated nitrogen atoms. The integration of this signal corresponds to the eight protons of the piperazine ring system in the dihydrochloride form, though for this compound, the integration would correspond to the appropriate number of protons.

The ¹³C NMR spectrum provides complementary information. For piperazine dihydrochloride, the carbon signal appears at δ 44.2 ppm. In piperazine-2,6-dione, the carbonyl carbons would be expected to resonate at a significantly downfield chemical shift due to the strong deshielding effect of the adjacent oxygen atoms, typically in the range of 160-180 ppm. The methylene carbons would have chemical shifts influenced by the neighboring nitrogen and carbonyl groups.

Table 1: Representative NMR Spectroscopic Data for Piperazine Analogs

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |

| Piperazine Dihydrochloride | D₂O | ¹H | 3.59 (s, 8H) |

| Piperazine Dihydrochloride | D₂O | ¹³C | 44.2 |

| Piperazine | - | ¹H | 2.74 |

| Piperazine | - | ¹³C | 47.5 |

Data sourced from a study on piperazine dihydrochloride.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure and stereochemistry of this compound. These experiments reveal correlations between different nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons in the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the methylene protons and the carbonyl carbons, confirming the piperazine-2,6-dione framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For substituted piperazine-2,6-dione derivatives, NOESY can be crucial in determining the relative stereochemistry (cis or trans) of substituents on the ring. csu.edu.au For instance, the presence of cross-peaks between protons on different parts of the ring indicates that they are close in space. csu.edu.au

The combination of these 2D NMR experiments provides a comprehensive and unambiguous structural elucidation of this compound and its derivatives. chemrxiv.org

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like this compound. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. For piperazine-2,6-dione (C₄H₆N₂O₂), the expected m/z for the protonated molecule would be approximately 115.05021. uni.lu The high mass accuracy of modern ESI-MS instruments allows for the determination of the elemental composition of the molecule.

Table 2: Predicted Collision Cross Section (CCS) Values for Piperazine-2,6-dione Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 115.05021 | 121.5 |

| [M+Na]⁺ | 137.03215 | 128.6 |

| [M-H]⁻ | 113.03565 | 119.4 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov While this compound itself is not sufficiently volatile for direct GC analysis, derivatization or analysis of the free base (piperazine-2,6-dione) is possible. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. In the context of this compound, UPLC provides high-resolution separation of the target compound from any starting materials, by-products, or degradation products. The enhanced resolution and speed of UPLC over traditional HPLC are due to the use of smaller stationary phase particles (typically sub-2 µm).

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides two critical pieces of information: the molecular weight of the compound, which helps to confirm its identity, and its purity. For instance, analysis of related piperazine-2,6-dione derivatives, such as Dexrazoxane hydrochloride, has demonstrated the utility of liquid chromatography in confirming purity, with some batches showing 99.1% purity by HPLC. rndsystems.com The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of piperazine-2,6-dione. This combination of liquid chromatography for separation and mass spectrometry for detection makes UPLC/MS an indispensable tool for verifying the integrity and purity of this compound samples. pharmacompass.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. When an infrared beam is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique molecular fingerprint.

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands. pharmacompass.com The most prominent of these are the secondary amide groups. The N-H stretching vibrations are typically observed in the region of 3100-3500 cm⁻¹. In related imino-piperazine structures, ring N-H stretching has been observed around 3430 cm⁻¹. electronicsandbooks.com The carbonyl (C=O) groups of the amide functions produce a strong, sharp absorption band, typically in the range of 1650-1750 cm⁻¹. Studies on derivatives of 4-succinamoyl piperazine-2,6-dione have reported carbonyl (C=O) peaks between 1625 and 1725 cm⁻¹ and N-H stretching bands between 3067 and 3474 cm⁻¹. elaba.lt The presence of the hydrochloride salt may cause shifts in these frequencies, particularly the N-H bands, due to the protonation of one of the nitrogen atoms and associated hydrogen bonding.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Data (cm⁻¹) for Related Structures electronicsandbooks.comelaba.lt |

|---|---|---|---|

| Amide N-H | Stretching | 3100 - 3500 | 3067 - 3474 |

| Amide C=O | Stretching | 1650 - 1750 | 1625 - 1725 |

| Alkyl C-H | Stretching | 2850 - 3000 | N/A |

| C-N | Stretching | 1000 - 1350 | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. In molecules like this compound, the primary chromophores are the carbonyl groups of the amide functions. These groups can undergo n → π* (n-to-pi-star) electronic transitions.

The UV spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of its amide chromophores. While specific data for the hydrochloride salt is not detailed, studies on related N-substituted 2,6-di-iminopiperidines, which are structurally analogous, show UV absorption maxima in the range of 250-260 nm. electronicsandbooks.com The exact position and intensity (molar absorptivity, ε) of the absorption bands can be influenced by the solvent and the pH of the solution, as these factors can affect the electronic environment of the chromophores. UV-Vis spectroscopy is also employed in binding studies to monitor interactions with biological macromolecules. researchgate.net

| Compound Type | λmax (nm) | Molar Absorptivity (10⁻³ε) | Reference |

|---|---|---|---|

| Related Imino-piperidine (4) | 250.5 | 13.8 | electronicsandbooks.com |

| Related Imino-piperidine (6e) | 260, 291.5 | 10.0, 10.5 | electronicsandbooks.com |

| Related Imino-piperidine (6f) | 257, 282 | 17.0, 12.6 | electronicsandbooks.com |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Elucidation of Absolute Configuration and Conformation

Furthermore, the analysis elucidates the geometry of the amide groups, which are expected to be planar. If a chiral center were present in a derivative, this method could determine its absolute configuration (R or S). For the achiral parent compound, the technique provides a precise map of atomic coordinates, confirming the molecular structure and providing the foundational data for analyzing intermolecular forces. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks and π-Stacking

The data from single-crystal X-ray diffraction extends beyond the structure of a single molecule to reveal how molecules are arranged within the crystal lattice. This is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, the analysis would detail the extensive hydrogen bonding network.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula (C₄H₆N₂O₂·HCl) to verify its stoichiometric composition. primaryinfo.com

The process typically involves the high-temperature combustion of a small, precisely weighed sample. The combustion products (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the original elemental percentages. A close match between the found and theoretical values provides strong evidence for the compound's identity and purity. This method has been successfully applied to verify the composition of numerous piperazine-2,6-dione derivatives. elaba.lt For example, the analysis of a related compound, Dexrazoxane hydrochloride monohydrate, showed a close correlation between theoretical and found values. rndsystems.com

| Element | Theoretical % (for C₄H₇ClN₂O₂) | Example Found % (Dexrazoxane HCl·H₂O) rndsystems.com | Example Theoretical % (Dexrazoxane HCl·H₂O) rndsystems.com |

|---|---|---|---|

| Carbon (C) | 31.90 | 40.96 | 40.94 |

| Hydrogen (H) | 4.69 | 5.90 | 5.93 |

| Nitrogen (N) | 18.61 | 17.30 | 17.36 |

| Chlorine (Cl) | 23.54 | N/A | N/A |

| Oxygen (O) | 21.25 | N/A | N/A |

Theoretical percentages for this compound (Molar Mass: 150.57 g/mol) are calculated for C₄H₇ClN₂O₂. Example data is for a related but different compound and serves for illustrative purposes.

Computational Chemistry and Theoretical Studies of Piperazine 2,6 Dione Hydrochloride Architectures

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of piperazine-2,6-dione (B107378) hydrochloride. These theoretical investigations allow for the optimization of the molecule's geometry and provide a detailed understanding of its stability and reactivity.

Theoretical studies on piperazine-2,6-dione and its derivatives have utilized various computational methods, including semiempirical PM3, ab initio, and DFT, to explore conformational preferences and electronic structures. The choice of basis sets in these calculations is crucial for obtaining reliable predictions, with sets like 6-31G(d) and 6-311++G** being employed to achieve accurate results. jksus.org For instance, comparisons between the B3LYP-D and WB97XD functionals have shown that WB97XD can provide a more reliable optimization of the geometry for related piperazine (B1678402) structures. jksus.org

The protonation of one of the nitrogen atoms in the hydrochloride salt significantly influences the electronic distribution within the piperazine ring. This is reflected in the molecular orbital analysis, which maps the electron density across the framework. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity and intermolecular interaction potential. Analysis of these frontier orbitals helps to predict sites susceptible to nucleophilic or electrophilic attack.

Crystallographic analysis of related piperazine-2,6-dione compounds reveals that the six-membered ring typically adopts a chair-like conformation. This conformation is stabilized by intramolecular factors and facilitates intermolecular hydrogen bonding. The presence of the hydrochloride introduces strong ionic interactions that further influence the crystal packing arrangement compared to the neutral parent compound.

Table 1: Computed Physicochemical Properties of Piperazine-2,6-dione

| Property | Value | Method/Source |

| Molecular Weight | 114.10 g/mol | PubChem 2.2 |

| XLogP3 | -1.3 | PubChem 3.0 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 58.2 Ų | Cactvs 3.4.8.18 |

| This data pertains to the parent compound, piperazine-2,6-dione. | ||

| Source: PubChem CID 338690 nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of piperazine-2,6-dione hydrochloride, capturing its conformational flexibility and dynamic motions in various environments. These simulations are crucial for understanding how the molecule behaves in solution and how it might interact with biological macromolecules.

MD simulations have been effectively used to study related diketopiperazine systems, revealing key regions of conformational flexibility. nih.gov For example, in a study of diketopiperazine dimerases, MD simulations identified a flexible region in one enzyme that was absent in another, explaining their different catalytic activities. nih.gov Such simulations can predict how changes in the molecular structure affect its dynamic behavior and, consequently, its function. nih.gov

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are pivotal in mapping out potential reaction pathways for this compound, including its synthesis and degradation. By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility and kinetics of various chemical transformations.

For example, the synthesis of piperazine-2,6-diones can occur through methods like the condensation of iminodiacetic acid derivatives with amines or the alkylation of α-amino acid esters followed by cyclization. researchgate.netresearchgate.net Computational models can elucidate the mechanisms of these reactions, identifying key intermediates and the energy barriers associated with each step. In the synthesis of pyrrolopiperazine-2,6-diones, computational analysis helped to explain the observed stereochemistry by modeling the transition states of the cyclization step. acs.org

Furthermore, theoretical studies can predict the outcomes of reactions. In the study of thiol additions to related lactams, calculations using the M06-2X functional with the SMD solvation model were able to reliably predict the relative reactivities of the molecules. acs.org For this compound, such studies could predict its stability under different pH conditions and identify the most likely pathways for hydrolysis or other degradation reactions.

Molecular Docking and Binding Interaction Profiling for Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are essential for identifying potential interacting partners and understanding the nature of the binding interactions.

The piperazine-2,6-dione scaffold has been the subject of numerous docking studies to explore its potential as a pharmacologically active agent. researchgate.net These studies often involve docking the molecule into the active site of a target protein to predict its binding affinity and mode of interaction. For instance, derivatives of piperazine-2,6-dione have been docked into the active site of histone deacetylase 8 (HDAC8), a target for anticancer drugs, revealing binding modes similar to known inhibitors. researchgate.net

Docking studies on piperazine derivatives have highlighted the importance of specific structural features for binding. In studies of sigma receptor ligands, the protonated piperidine (B6355638)/piperazine nitrogen was found to be a key functionality for interaction with the receptor. nih.gov Similarly, in the context of P2Y12 receptor ligands, docking studies were used to pre-select promising structures and analyze structure-activity relationships, identifying key hydrogen bonds and π-π stacking interactions. acs.org For this compound, the protonated nitrogen and the two carbonyl groups are expected to be key pharmacophoric features, capable of forming strong hydrogen bonds and electrostatic interactions with a binding partner.

Table 2: Examples of Molecular Docking Studies on Piperazine Scaffolds

| Target Protein | Piperazine Derivative Type | Key Findings |

| Histone Deacetylase 8 (HDAC8) | 2,6-Diketopiperazines derived from α-amino acids | Binding modes similar to known inhibitors, influenced by ring conformation and stereochemistry. researchgate.net |

| Acetylcholinesterase (AChE) | Novel piperazine derivatives | Potential dual binding site inhibition. nih.gov |

| Dipeptidyl peptidase-IV (DPP-IV) | Piperazine-derived constrained inhibitors | Good binding affinity at the active site, supporting observed biological data. researchgate.net |

| Sigma-1 Receptor (S1R) | Piperidine/piperazine-based compounds | Protonated nitrogen forms key ionic interactions with acidic residues like Glu172 and Asp126. nih.gov |

In Silico Prediction of Conformational Preferences and Energetic Landscapes

In silico methods are extensively used to predict the conformational preferences and to map the energetic landscapes of flexible molecules like this compound. These predictions are vital for understanding its three-dimensional structure and how it influences its properties and interactions.

Conformational analysis of 2-substituted piperazines has shown that an axial conformation is often preferred, a preference that can be further stabilized by intramolecular hydrogen bonds. nih.gov This conformational preference can control the molecule's ability to bind to a biological target by presenting its key interacting groups in a specific spatial orientation. nih.gov

For this compound, computational methods can generate a potential energy surface that maps the energy of the molecule as a function of its geometry. This landscape reveals the relative stabilities of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for interconversion between them. Theoretical calculations have been performed to understand these conformational preferences and the factors governing the molecular geometry in both the gas phase and in solution. The presence of the proton and chloride ion will modulate this landscape, favoring conformations that maximize favorable electrostatic interactions and solvation.

Piperazine 2,6 Dione Hydrochloride As a Versatile Synthetic Intermediate

Strategic Precursor in the Synthesis of Complex Natural Product Analogues

The piperazine-2,6-dione (B107378) core is a recurring motif in various biologically active molecules and serves as an effective starting point for the synthesis of analogues that mimic complex natural products. By leveraging the piperazine-dione scaffold, chemists can construct molecules that emulate the structural and functional properties of natural compounds, leading to the development of novel therapeutic agents.

A notable example is the design and synthesis of pentacyclic scaffolds intended to mimic the potent antitumor antibiotic Saframycin A. Researchers have utilized piperazine-dione derivatives as a foundational element to build complex structures that replicate the core of such natural products. researchgate.net Furthermore, the broader piperazine (B1678402) skeleton is frequently incorporated into the structural modification of a diverse range of natural products, including podophyllotoxin and various flavones, to generate analogues with enhanced or novel biological activities. tandfonline.com This approach underscores the value of the piperazine ring system as a "privileged scaffold" in medicinal chemistry, enabling the systematic exploration of structure-activity relationships in analogues of natural compounds. tandfonline.comtandfonline.com

| Starting Material | Reaction | Product | Significance |

|---|---|---|---|

| 1,4-Diacetyl-piperazine-2,5-dione | Multi-step synthesis | Pentacyclic Scaffold (e.g., CWO-324) | Serves as a structural mimic of the natural product Saframycin A. researchgate.net |

Utilization in the Construction of Advanced Heterocyclic Scaffolds

The conformational constraints and reactivity of piperazine-2,6-dione make it an ideal substrate for constructing advanced, conformationally restricted heterocyclic scaffolds. By introducing bridges across the 2- and 6-positions, researchers can create rigid bicyclic systems with precisely oriented functional groups, a strategy employed to enhance binding affinity and selectivity for biological targets. nih.govresearchgate.netnih.gov

Several synthetic strategies have been developed to achieve this transformation:

Dieckmann-Analogous Cyclization: Acetate-substituted piperazine-2,6-diones can undergo intramolecular cyclization to form 3,8-diazabicyclo[3.2.1]octane-2,4-diones. This reaction creates a two-carbon bridge across the piperazine ring. nih.govresearchgate.net

Aldehyde-Mediated Cyclization: A multi-step sequence involving allylation, hydroboration, and oxidation converts a piperazine-2,6-dione into a 3-(3,5-dioxopiperazin-2-yl)propionaldehyde intermediate. Subsequent base-mediated intramolecular aldol (B89426) reaction yields a 3,9-diazabicyclo[3.3.1]nonane scaffold, featuring a three-carbon bridge. nih.govresearchgate.net

Reaction with Dihaloalkenes: Direct transformation of piperazine-2,6-diones with reagents like 1,4-dibromobut-2-ene or 3-halo-2-halomethylprop-1-enes provides a direct route to both 3,8-diazabicyclo[3.2.1]octane and 3,9-diazabicyclo[3.3.1]nonane systems. nih.govresearchgate.net

| Synthetic Strategy | Key Intermediate/Reagent | Resulting Scaffold | Bridge Length |

|---|---|---|---|

| Dieckmann-Analogous Cyclization | 2-(3,5-Dioxopiperazin-2-yl)acetate | 3,8-Diazabicyclo[3.2.1]octane-2,4-dione | 2-Carbon |

| Aldehyde-Mediated Cyclization | 3-(3,5-Dioxopiperazin-2-yl)propionaldehyde | 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione | 3-Carbon |

| Reaction with Dihaloalkenes | 1,4-Dibromobut-2-ene | 3,8-Diazabicyclo[3.2.1]octane-2,4-dione | 2-Carbon |

Role as a Key Synthon in Divergent Organic Synthesis Pathways

The true versatility of piperazine-2,6-dione hydrochloride is highlighted by its role as a central synthon in divergent synthesis. A divergent pathway allows for the creation of multiple, structurally distinct compounds from a common intermediate, offering an efficient approach to chemical library generation. The piperazine-2,6-dione core is an exemplary starting point for such strategies.

From a single, appropriately protected piperazine-2,6-dione derivative, chemists can select from a variety of reaction pathways to produce different classes of complex molecules. For instance, as detailed in the previous section, the choice of a specific cyclization strategy—be it a Dieckmann-type condensation, an intramolecular aldol reaction, or alkylation with a dihaloalkene—diverges from the same starting scaffold to yield distinct bicyclic systems with different bridge lengths and substitution patterns. nih.govresearchgate.netnih.gov This capability allows for the systematic synthesis of diverse molecular frameworks, each with a unique three-dimensional arrangement of functional groups, which is invaluable for exploring chemical space in drug discovery and materials science. nih.gov The ability to access varied and complex scaffolds from a single, readily available precursor solidifies the role of piperazine-2,6-dione as a key synthon in modern organic synthesis.

| Common Synthon | Divergent Pathway | Product Class |

|---|---|---|

| Piperazine-2,6-dione | Pathway A: Intramolecular Condensation | 3,8-Diazabicyclo[3.2.1]octane derivatives |

| Pathway B: Multi-step Aldol Cyclization | 3,9-Diazabicyclo[3.3.1]nonane derivatives | |

| Pathway C: Alkylation with Dihaloalkenes | Variably bridged bicyclic systems |

Chemical Modifications and Derivatization Strategies for Piperazine 2,6 Dione Scaffolds

Functionalization at Nitrogen Atoms (N-Alkylation, N-Acylation)

The nitrogen atoms within the piperazine-2,6-dione (B107378) ring are primary targets for functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental in creating diverse libraries of compounds for drug discovery.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can significantly impact the lipophilicity and steric bulk of the molecule. A straightforward approach involves the alkylation of N-acetylpiperazine, which can be prepared by the iodine-catalyzed transamidation of acetamide (B32628) with piperazine (B1678402). researchgate.net The subsequent alkylation and hydrolysis of the acetyl group yield N-alkylpiperazines. researchgate.net For instance, a simple and efficient synthesis of N-butyl, N-hexyl, N-octyl, and N-dodecylpiperazines has been reported using this method. researchgate.net Another strategy involves the use of photoredox catalysis for the site-selective C-H alkylation of piperazine substrates, allowing for the differentiation of electronically distinct nitrogen centers. nih.gov

N-Acylation: N-acylation introduces an acyl group, which can serve as a key interaction point with biological targets. For example, a one-pot, three-step procedure has been developed to produce piperazine-2,6-diones with various substituents at the N-atoms in high yields. nih.govresearchgate.net This often involves the use of reagents like carbonyldiimidazole (CDI) to facilitate the acylation process. nih.gov In one study, pyrrolidin-2-ones underwent N-acylation followed by a debenzoylation step to yield pyrrolopiperazine-2,6-diones. acs.org

The following table summarizes some examples of N-functionalized piperazine-2,6-dione derivatives and the synthetic methods employed.

| Derivative Type | Reagents and Conditions | Resulting Compound Example | Reference |

| N-Alkylation | N-Acetylpiperazine, Alkyl Halide, K2CO3, then Hydrolysis | N-Butylpiperazine | researchgate.net |

| N-Acylation | Iminodiacetic acid, Primary amine, Carbonyldiimidazole (CDI), THF, Reflux | 4-Benzoyl-1-(4-methoxybenzyl)piperazine-2,6-dione | nih.gov |

| N-Acylation | Pyrrolidin-2-one, Cesium carbonate, Acetonitrile, Reflux | 2-Cyclohexyldihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione | acs.orgresearchgate.net |

Regioselective Functionalization of Carbonyl and Methylene (B1212753) Positions

Beyond the nitrogen atoms, the carbonyl and methylene groups of the piperazine-2,6-dione scaffold offer opportunities for regioselective functionalization, leading to a wider range of structural diversity.

Carbonyl Positions: The carbonyl groups can undergo various reactions, although this is less common than N-functionalization. One notable transformation is the reduction of the diketopiperazine to a piperazine. researchgate.net

Methylene Positions: The α-carbons (methylene positions) adjacent to the nitrogen atoms are susceptible to functionalization. Anodic oxidation has been used to functionalize the α-position of bisformyl protected piperazine, introducing alkoxy groups. nih.gov Photoredox catalysis has also been employed for the site-selective C-H functionalization of piperazine compounds, enabling the introduction of alkyl groups at these positions. nih.gov Furthermore, alkoxycarbonylpiperazine-2,5-diones are versatile precursors for the α-functionalization of piperazine-2,5-diones, as the alkoxycarbonyl group activates the α-carbon for alkylation reactions. researchgate.net

The table below provides examples of regioselective functionalization at the carbon positions of the piperazine-2,6-dione ring.

| Position | Functionalization Strategy | Reagents and Conditions | Resulting Structure Type | Reference |

| α-Carbon | Anodic Oxidation | Bisformyl protected piperazine, Anodic oxidation | α-Alkoxy-piperazine | nih.gov |

| α-Carbon | Photoredox Catalysis | Piperazine substrate, Organic photocatalyst, Alkyl radical precursor | α-Alkylated piperazine | nih.gov |

| α-Carbon | Alkylation of activated methylene | Alkoxycarbonylpiperazine-2,5-dione, Base, Alkyl halide | α-Alkylated piperazine-2,5-dione | researchgate.net |

Design and Synthesis of Bridged Piperazine-2,6-dione Systems for Conformational Restriction

To enhance the binding affinity and selectivity of piperazine-2,6-dione derivatives for their biological targets, conformational restriction through the introduction of bridges is a powerful strategy. nih.govnih.gov This approach locks the flexible piperazine ring into a more defined conformation. nih.gov

Several strategies have been developed to create bridged systems. One method involves the Dieckmann-analogous cyclization of 2-(3,5-dioxopiperazin-2-yl)acetates to form bicyclic mixed ketals. nih.govresearchgate.net Another approach is the stepwise allylation, hydroboration, and oxidation of piperazine-2,6-diones to yield 3-(3,5-dioxopiperazin-2-yl)propionaldehydes, which can then undergo intramolecular aldol (B89426) reactions to form bridged alcohols. nih.govresearchgate.net A third strategy involves the reaction of a piperazine-2,6-dione with dielectrophiles like 1,4-dibromobut-2-ene or 3-halo-2-halomethylprop-1-enes to furnish 3,8-diazabicyclo[3.2.1]octane-2,4-diones and 3,9-diazabicyclo[3.3.1]nonane-2,4-diones. nih.gov The design of these conformationally restricted N-arylpiperazine derivatives has been explored for their potential as D2/D3 receptor ligands. mdpi.com

The following table highlights different strategies for synthesizing bridged piperazine-2,6-dione systems.

| Bridging Strategy | Key Intermediates | Resulting Bicyclic System | Reference |

| Dieckmann-analogous cyclization | 2-(3,5-Dioxopiperazin-2-yl)acetates | 8-Benzyl-6-ethoxy-3-(4-methoxybenzyl)-6-(trimethylsilyloxy)-3,8-diazabicyclo[3.2.1]octane-2,4-dione | nih.govresearchgate.net |

| Intramolecular Aldol Reaction | 3-(3,5-Dioxopiperazin-2-yl)propionaldehydes | 9-Benzyl-6-hydroxy-3-(4-methoxybenzyl)-3,9-diazabicyclo[3.3.1]nonane-2,4-dione | nih.govresearchgate.net |

| Reaction with Dielectrophiles | Piperazine-2,6-dione and 1,4-dibromobut-2-ene | 3,8-Diazabicyclo[3.2.1]octane-2,4-dione | nih.gov |

Construction of Hybrid Molecular Architectures Incorporating Piperazine-2,6-diones

The piperazine-2,6-dione scaffold can be integrated into larger, hybrid molecular architectures to combine its favorable properties with those of other pharmacophores. nih.gov This strategy aims to create multifunctional molecules with improved therapeutic potential.

One approach is the synthesis of xylylene-linked bis(1,4-piperazine-2,5-diones), which extends the molecular framework of the core structure. nih.gov The conformation of these linked bis-DKPs in the solid state is influenced by side-chain substitutions. researchgate.netnih.gov Another example is the creation of hybrid molecules by condensing piperazine-2,6-dione derivatives with other heterocyclic systems. For instance, condensation with 1H-indole-2-carboxylic acid yields 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives. researchgate.net Similarly, condensation with dicarboxylic acids like 2,6-pyridinedicarboxylic acid can produce more complex heterocyclic compounds. researchgate.net The synthesis of piperidine-2,6-dione-piperazine derivatives has also been reported as a strategy to develop multireceptor atypical antipsychotics. nih.govdoi.org

This table showcases examples of hybrid molecules incorporating the piperazine-2,6-dione scaffold.

| Hybrid Architecture Type | Synthetic Approach | Example of Hybrid Molecule | Reference |

| Bis(piperazine-2,5-diones) | Linking piperazine-2,5-dione units with a xylylene linker | 3,3'-[1,4-Phenylenebis(methylene)]-bis[6-(hydroxymethyl)-1,4-dimethylpiperazine-2,5-dione] | nih.gov |

| Indole-piperazinedione hybrids | Condensation of piperazine-2,6-dione derivatives with 1H-indole-2-carboxylic acid | 4-(1H-Indole-2-carbonyl)piperazine-2,6-dione derivatives | researchgate.net |

| Pyridine-piperazinedione hybrids | Condensation of piperazinedione derivatives with 2,6-pyridinedicarboxylic acid | Heterocyclic compounds with linked piperazinedione and pyridine (B92270) rings | researchgate.net |

| Piperidine-piperazinedione hybrids | Multi-step synthesis involving the connection of piperidine (B6355638) and piperazine-2,6-dione moieties | 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione | nih.gov |

Ring Modification and Transformation Strategies (e.g., Annulation, Expansion)

Modification of the piperazine-2,6-dione ring itself through annulation (fusion of another ring) or expansion can lead to novel heterocyclic systems with distinct properties.

Annulation: Annulation reactions can be used to construct fused ring systems. A diastereoselective synthesis of pyrrolopiperazine-2,6-diones has been achieved through a one-pot Ugi/nucleophilic substitution/N-acylation sequence. acs.orgresearchgate.net This method provides access to a variety of pyrrolopiperazine-2,6-diones with high chemical yields and diastereoselectivity. researchgate.net

Ring Expansion/Transformation: While less common for the piperazine-2,6-dione core itself, transformations of related piperazine structures are known. For instance, the synthesis of piperazines and diazepanes can be achieved through a (pyridyl)phosphine-ligated ruthenium(II) catalyzed diol-diamine coupling. organic-chemistry.org Although not a direct expansion of the piperazine-2,6-dione, such strategies highlight the potential for ring modifications in the broader piperazine class. A study on the synthesis of bridged piperazines involved the transformation of a piperazine-2,6-dione using 1,4-dibromobut-2-ene, which can be viewed as a form of ring system elaboration. nih.gov

The table below summarizes strategies for modifying the piperazine-2,6-dione ring.

| Modification Type | Synthetic Strategy | Resulting Ring System | Reference |

| Annulation | Ugi/Nucleophilic Substitution/N-Acylation Sequence | Pyrrolopiperazine-2,6-dione | acs.orgresearchgate.net |

| Ring Elaboration | Reaction with dielectrophiles | 3,8-Diazabicyclo[3.2.1]octane-2,4-dione | nih.gov |

Advanced Topics in Piperazine 2,6 Dione Chemistry

Principles of Scaffold Design for Modulating Chemical Interactions

The design of molecules based on the piperazine-2,6-dione (B107378) scaffold is guided by several key principles aimed at modulating their chemical interactions with biological targets. The inherent properties of the piperazine (B1678402) ring, such as its basicity, solubility, and conformational flexibility, are crucial considerations in the design process. researchgate.net

One of the primary strategies involves the introduction of substituents at the nitrogen atoms and the carbon atoms of the ring to fine-tune the molecule's steric and electronic properties. This allows for the precise orientation of functional groups to optimize interactions with the binding pockets of target proteins. nih.gov For instance, constraining the conformation of the piperazine scaffold by introducing bridges across the 2- and 6-positions can enhance the activity of a compound by presenting it in a defined conformation that fits precisely into its biological target. nih.govresearchgate.net

The piperazine-2,6-dione moiety itself can serve as a central scaffold for the construction of hybrid molecules, where it links two or more pharmacologically active fragments. This approach aims to create multi-target drugs with improved efficacy and reduced toxicity. nih.gov The selection of appropriate linkers and the spatial arrangement of the different pharmacophores are critical for achieving the desired biological activity. nih.gov

Structure-activity relationship (SAR) studies play a pivotal role in guiding the design of piperazine-2,6-dione derivatives. By systematically modifying the scaffold and evaluating the biological activity of the resulting compounds, medicinal chemists can identify key structural features responsible for the desired pharmacological effects. researchgate.net

Chemo- and Diastereoselective Transformations of Piperazine-2,6-dione Moieties

The development of chemo- and diastereoselective transformations of piperazine-2,6-dione moieties is essential for the synthesis of stereochemically defined molecules with specific biological activities.

A notable advancement in this area is the one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones through a Ugi/nucleophilic substitution/N-acylation sequence. nih.govacs.org This method provides access to a variety of substituted pyrrolopiperazine-2,6-diones with high chemical yields and complete diastereoselectivity. nih.govacs.org A key advantage of this strategy is the ability to introduce diverse substituents at the C4 position and diastereoselectively generate a new stereocenter at the bridgehead carbon (C8a). nih.govacs.org The stereochemistry of the resulting products has been confirmed through NOESY experiments and single-crystal X-ray diffraction analysis. nih.gov

Another approach involves the catalytic dynamic resolution of N-Boc-2-lithiopiperidine, which serves as a precursor for the enantioselective synthesis of 2,6-disubstituted piperidines. nih.gov This methodology consists of two main steps: the catalytic dynamic resolution and methylation of N-Boc-2-lithiopiperidine, followed by a second lithiation-substitution to yield the diastereomeric 2,6-disubstituted products. nih.gov Stereoelectronic factors favor the formation of the trans-2,6-disubstituted piperidine (B6355638) in the second step. nih.gov

Furthermore, N-acyliminium ion chemistry has been employed for the synthesis of 2,6-bridged piperazine-3-ones from 2,5-disubstituted piperazine-3,6-diones. nih.gov This process involves the generation of an N-acyliminium ion, which is then trapped by a nucleophilic C2-side chain to form the bridged structure. nih.gov

Table 1: Examples of Diastereoselective Transformations

| Reaction | Key Features | Diastereoselectivity | Reference |

| Ugi/Nucleophilic Substitution/N-Acylation | One-pot synthesis of pyrrolopiperazine-2,6-diones. | Complete | nih.govacs.org |

| Catalytic Dynamic Resolution | Enantioselective synthesis of 2,6-disubstituted piperidines. | High (e.g., 96:4 S:R) | nih.gov |

| N-Acyliminium Ion Cyclization | Synthesis of 2,6-bridged piperazine-3-ones. | Dependent on C5-substituent | nih.gov |

Exploration of Supramolecular Assembly and Self-Organization Based on Piperazine-2,6-dione Units

The piperazine-2,6-dione unit can act as a building block for the construction of supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. The two amide functionalities within the ring can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined, self-organized structures.

While research specifically on the supramolecular assembly of piperazine-2,6-dione is emerging, studies on related piperazine derivatives provide valuable insights. For example, piperazine-1,4-diol (PipzDiol) has been shown to form distinct supramolecular hydrogen-bonded networks compared to piperazine. rsc.org In co-crystals with various acids, piperazine tends to form 3D hydrogen-bonded networks, whereas PipzDiol assembles into 2D layers. rsc.org This highlights how modifications to the piperazine core can significantly influence the resulting supramolecular architecture.

The ability of piperazine-2,6-dione derivatives to form ordered structures is crucial for applications in materials science and crystal engineering. The predictable hydrogen bonding patterns can be exploited to design crystalline materials with specific properties.

Development of Novel Catalytic Methods for Piperazine-2,6-dione Synthesis and Functionalization

The development of novel catalytic methods for the synthesis and functionalization of the piperazine-2,6-dione scaffold is a dynamic area of research, driven by the need for more efficient and sustainable synthetic routes.

Synthesis:

A facile and practical approach for the synthesis of substituted piperidine-2,6-diones has been developed under transition-metal-free conditions. d-nb.info This method involves a one-pot Michael addition/intramolecular imidation sequence from readily available substituted methyl acetates and acrylamides, providing a broad range of functionalized products in good to excellent yields. d-nb.info This process is also amenable to kilogram-scale production. d-nb.info

Functionalization:

Direct C-H functionalization of the piperazine ring represents a powerful strategy for introducing molecular complexity. nih.gov Various catalytic methods have been explored for this purpose.

Photoredox Catalysis: Organic photoredox catalysis has emerged as a mild and green approach for the C-H functionalization of piperazines. mdpi.comnih.gov This method allows for the site-selective alkylation of piperazine substrates by differentiating between electronically distinct nitrogen centers within the framework. nih.gov Both iridium-based photocatalysts and purely organic photoredox catalysts have been successfully employed. mdpi.com

Transition-Metal Catalysis: While progress has been made in the transition-metal-catalyzed C-H functionalization of other saturated N-heterocycles, its application to piperazines has been more challenging due to potential catalyst inhibition by the second nitrogen atom. nih.gov However, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of C3-substituted piperidine-2,6-diones. d-nb.info

Silicon Amine Protocol (SLAP): As an alternative to the potentially toxic tin-based SnAP reagents, the silicon amine protocol (SLAP) has been developed under photocatalytic conditions for the synthesis of C-H functionalized piperazines. mdpi.com This method avoids the use of tin and copper, offering a more sustainable approach. mdpi.comnsf.gov

Table 2: Overview of Novel Catalytic Methods

| Method | Type | Key Features | Reference |

| Michael Addition/Intramolecular Imidation | Synthesis | Transition-metal-free, scalable. | d-nb.info |

| Organic Photoredox Catalysis | Functionalization | Site-selective C-H alkylation, mild conditions. | nih.gov |

| Silicon Amine Protocol (SLAP) | Functionalization | Tin- and copper-free, photocatalytic. | mdpi.comnsf.gov |

| Palladium-Catalyzed Cross-Coupling | Synthesis | Synthesis of C3-substituted piperidine-2,6-diones. | d-nb.info |

常见问题

What are the common synthetic routes for Piperazine-2,6-dione hydrochloride, and how do reaction conditions affect yield?

Basic Research Question

this compound is typically synthesized via cyclization reactions using iminodiacetic acid derivatives and amines. A Brønsted acid-mediated approach with N-benzenesulfonyliminodiacetic acid and arylethylamines in THF at room temperature yields 72% product when catalyzed by 10 mol% DMAP . Alternative methods involve multi-step protocols, such as resolving (rac)-1,2-diaminopropane with (-)-L-tartaric acid, followed by HCl treatment and cyclization with chloroacetic acid under controlled pH and temperature (20°C for 7 days). This method emphasizes stereochemical control and uses ion exchange chromatography for purification, achieving high optical purity . Yield optimization depends on catalyst selection, solvent polarity, and temperature.

What analytical techniques are recommended for characterizing this compound and its derivatives?

Basic Research Question

Characterization requires a combination of nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and elemental analysis. For example, NMR (500 MHz, DMSO-d) confirms structural integrity by resolving peaks corresponding to the piperazine ring and substituents . Pharmacopeial standards recommend HPLC with UV detection to assess purity (>98.5%), while elemental analysis validates stoichiometry . Mass spectrometry (MS) further corroborates molecular weight, particularly for novel derivatives like JAS-2 .

What standard protocols exist for evaluating the anticancer activity of Piperazine-2,6-dione derivatives?

Basic Research Question

In vitro cytotoxicity assays using human cancer cell lines (e.g., MCF-7, HeLa) are standard. Derivatives are tested at varying concentrations (1–100 µM) for 48–72 hours, with viability measured via MTT or resazurin assays. For instance, 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives showed IC values <10 µM in breast cancer models . Dose-response curves and selectivity indices (compared to non-cancerous cells) are critical for validating therapeutic potential.

How does the stereochemistry of Piperazine-2,6-dione derivatives influence their Topoisomerase II inhibitory activity?

Advanced Research Question

Stereochemistry directly impacts binding affinity to Topoisomerase II isoforms. For example, (S)-configured derivatives like dexrazoxane exhibit stronger interactions with Topo IIβ due to optimal hydrogen bonding with catalytic residues (e.g., Lys455 and Asp457), as shown in molecular docking studies . In contrast, racemic mixtures display reduced efficacy, highlighting the need for enantioselective synthesis . Modifications to the propane-1,2-diyl linker (e.g., JAS-2’s butane-2,3-diyl group) further enhance isoform specificity .

What strategies improve the cardioprotective efficacy of Piperazine-2,6-dione analogues against anthracycline-induced toxicity?

Advanced Research Question

Structural optimization focuses on enhancing Topo IIβ binding and iron chelation. For example, JAS-2, a butane-2,3-diyl-linked bisdioxopiperazine, outperforms dexrazoxane in neonatal rat cardiomyocyte models by increasing intracellular retention and reducing reactive oxygen species (ROS) generation . Introducing hydrophilic substituents (e.g., hydroxyl groups) improves solubility and bioavailability, while maintaining chelation capacity for anthracycline-iron complexes . Preclinical studies prioritize in vivo models with echocardiography to assess cardiac function post-anthracycline exposure .

How can computational modeling be integrated into the design of novel Piperazine-2,6-dione-based Topoisomerase II inhibitors?

Advanced Research Question

Molecular dynamics (MD) simulations and density functional theory (DFT) predict binding modes and stability. For ICRF-193, MD trajectories revealed prolonged residence time in Topo IIβ’s ATP-binding pocket due to hydrophobic interactions with Leu461 and Tyr462 . QSAR models identify critical substituents (e.g., aryl groups at position 4) that enhance inhibitory potency. Virtual screening of enantiomeric libraries further prioritizes candidates for synthesis, reducing experimental trial-and-error .

What methodologies address contradictions in reported biological activities of Piperazine-2,6-dione derivatives?

Advanced Research Question

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Meta-analyses comparing IC values across studies (e.g., anticancer vs. cardioprotective assays) clarify structure-activity relationships. For instance, derivatives with bulky aromatic substituents may show anticancer activity but poor cardioprotection due to differential tissue penetration . Standardizing protocols (e.g., uniform ATP concentrations in kinase assays) and using isogenic cell lines minimize variability .

How are novel Piperazine-2,6-dione analogues validated for in vivo efficacy and safety?

Advanced Research Question

Rodent models are employed to assess pharmacokinetics (PK) and toxicity. Dexrazoxane analogues undergo intravenous/oral administration with plasma sampling to determine half-life and metabolite profiles (e.g., ADR-529’s primary metabolite, diacid form) . Histopathological analysis of heart, liver, and kidney tissues identifies off-target effects. Dose-escalation studies in Sprague-Dawley rats establish maximum tolerated doses (MTD), while echocardiography monitors cardiotoxicity reversal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。